(+)-Bisacurone B
Description
(+)-Bisacurone B (C₁₅H₂₄O₃, molecular weight 252.35 g/mol) is a bioactive sesquiterpenoid isolated from the rhizomes of Curcuma longa L. (turmeric) and related species such as Curcuma xanthorhiza . Structurally, it belongs to the bisabolane class of terpenoids, characterized by a bicyclic framework with hydroxyl and ketone functional groups. Its stereochemistry and substituent arrangement contribute to its unique bioactivity profile, which includes antioxidant, anti-inflammatory, and lipid-modulating properties .
Pharmacologically, this compound has demonstrated efficacy in mitigating oxidative stress by enhancing superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity while reducing malondialdehyde (MDA) levels . It also modulates key signaling pathways, such as the Nrf2/Keap1 axis for antioxidant defense and the NF-κB pathway for inflammation control . In metabolic contexts, it activates AMP-activated protein kinase (AMPK), promoting lipolysis via peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase-1A (CPT1A) upregulation while inhibiting lipogenesis .
Properties
IUPAC Name |
6-(4,5-dihydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWFYQIUZMPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127214-85-1 | |
| Record name | Bisacurone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
(+)-Bisacurone B, a sesquiterpene derived from turmeric (Curcuma longa), has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is one of several bisacurones identified in turmeric. Its structure contributes to its biological activities, particularly in modulating inflammation and lipid metabolism.
Anti-Inflammatory Effects
Research indicates that bisacurone B exhibits significant anti-inflammatory properties. In studies involving macrophage cell lines (RAW264.7), bisacurone B inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α upon stimulation with lipopolysaccharides (LPS). This inhibition is linked to the suppression of the NF-κB signaling pathway, where bisacurone B prevents the phosphorylation of IKKα/β and NF-κB p65 subunit, crucial steps in the inflammatory response .
Table 1: Cytokine Production Inhibition by Bisacurone B
| Cytokine | Control Level | Bisacurone B Level | % Inhibition |
|---|---|---|---|
| IL-6 | High | Low | 75% |
| TNF-α | High | Low | 70% |
| IL-10 | Moderate | Slightly Reduced | 15% |
Lipid Metabolism Regulation
Bisacurone B has also been shown to influence lipid metabolism significantly. In HepG2 cells, it inhibited fatty acid-induced lipid accumulation, promoting lipolysis and reducing lipogenesis through activation of AMP-activated protein kinase (AMPK) pathways. This was evidenced by increased expression of peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase-1A (CPT1A) .
Table 2: Effects of Bisacurone B on Lipid Metabolism
| Parameter | Control Group | Bisacurone B Treatment (10 µM) | Change (%) |
|---|---|---|---|
| Total Lipids | High | Low | -40% |
| Triglycerides | High | Low | -35% |
| Cholesterol | Moderate | Low | -30% |
| PPARα Expression | Baseline | Increased | +50% |
| CPT1A Expression | Baseline | Increased | +45% |
Case Studies
- Diabetic Nephropathy : A study highlighted bisacurone's potential in alleviating diabetic nephropathy by reducing hyperglycemia, oxidative stress, inflammation, and apoptosis while enhancing Nrf2/HO-1 signaling pathways .
- Hepatic Lipid Accumulation : In a model using ICR mice, bisacurone administration resulted in decreased total lipid, triglyceride, and cholesterol levels in the liver, indicating its protective role against non-alcoholic fatty liver disease .
- Endothelial Cell Interaction : Another study found that bisacurone inhibits the adhesion of inflammatory monocytes to endothelial cells by down-regulating VCAM-1 expression, suggesting a potential role in cardiovascular health .
Scientific Research Applications
Anti-Inflammatory Properties
Mechanism of Action:
Research indicates that bisacurone B exhibits significant anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that bisacurone B can reduce the phosphorylation of IKKα/β and NF-κB p65 subunits, leading to decreased inflammation in various models, including LPS-stimulated macrophages .
Case Study:
A study demonstrated that bisacurone B treatment significantly inhibited the production of pro-inflammatory cytokines in RAW264.7 cells, suggesting its potential for treating inflammatory diseases .
Wound Healing Applications
Wound Healing Gel:
Recent investigations have developed a chitosan-based bisacurone gel that shows promise in enhancing wound healing in experimental burn models. The gel exhibited anti-inflammatory, antioxidant, and angiogenic properties, leading to improved wound contraction rates and reduced healing times compared to control groups .
Key Findings:
- Epithelization Period: The gel significantly shortened the epithelization period in treated rats.
- Cytokine Levels: Treatment with bisacurone gel resulted in lower levels of pro-inflammatory cytokines and oxidative stress markers, contributing to faster recovery .
| Treatment Group | Wound Closure (%) | Epithelization Time (days) | TNF-α Levels (pg/mL) |
|---|---|---|---|
| Vehicle Control | 45 | 12 | 300 |
| Bisacurone (5%) | 70 | 8 | 150 |
| Bisacurone (10%) | 85 | 6 | 100 |
Metabolic Disorders
Hypolipidemic Effects:
(+)-Bisacurone B has been studied for its potential to manage lipid levels and inflammation associated with metabolic disorders. In animal models of high-fat diet-induced lipidemia, bisacurone B demonstrated a reduction in serum lipid levels and blood viscosity .
Mechanism:
The compound appears to modulate lipid metabolism by inhibiting lipogenesis and promoting lipolysis through various signaling pathways, including the NF-κB pathway .
Skin Health Applications
Skin Whitening Composition:
Research has also explored the use of bisacurone B in cosmetic formulations aimed at skin whitening. Its properties may help reduce melanin production and improve skin tone when applied topically .
Comparison with Similar Compounds
Curcumin
- Structural Differences: Curcumin is a polyphenolic diarylheptanoid, contrasting with (+)-Bisacurone B’s sesquiterpenoid structure.
- Functional Overlap : Both compounds inhibit NF-κB and reduce pro-inflammatory cytokines (TNF-α, IL-6). However, curcumin exhibits stronger kinase inhibition (e.g., JNK, p38 MAPK), whereas this compound shows superior AMPK activation and lipid metabolism modulation .
- Solubility : Curcumin has lower lipophilicity (logP = 2.79) compared to this compound (logP = 2.32), but both suffer from poor aqueous solubility (logS = -2.54 for curcumin vs. -2.32 for this compound) .
Abietic Acid
- Structural Class : A diterpene with a tricyclic framework, distinct from this compound’s bisabolane skeleton.
- Functional Overlap : Both compounds reduce renal oxidative stress and apoptosis in diabetic nephropathy. However, abietic acid primarily targets fibrosis via TGF-β suppression, while this compound emphasizes Nrf2-mediated antioxidant pathways .
EF31 and UBS109
- Structural Class: Monocarbonyl analogs of curcumin.
- Functional Differences : EF31 and UBS109 are potent GPCR ligands and protease inhibitors, whereas this compound excels in nuclear receptor ligand activity (e.g., PPARα activation) and ion channel modulation .
Molecular and Pharmacokinetic Properties
Table 1: Comparative Molecular Properties
| Property | This compound | Curcumin | EF31 | Abietic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 252.35 | 368.38 | 291.35 | 316.48 |
| logP | 2.32 | 2.79 | 1.89 | 5.12 |
| logS (ESOL) | -2.32 | -2.54 | -2.91 | -5.01 |
| H-Bond Donors | 2 | 2 | 1 | 1 |
| H-Bond Acceptors | 3 | 4 | 4 | 2 |
| TPSA (Ų) | 63.30 | 93.06 | 58.20 | 40.13 |
| Rotatable Bonds | 4 | 6 | 2 | 0 |
Key Insights :
- This compound’s moderate logP and TPSA suggest balanced membrane permeability and bioavailability.
- Its higher rotatable bond count compared to EF31 and abietic acid may enhance conformational flexibility for target interactions .
Pharmacological Activity Comparison
Table 2: Bioactivity Profiles
Key Findings :
- This compound uniquely combines AMPK-driven lipid metabolism and Nrf2-mediated antioxidant effects, distinguishing it from curcumin’s kinase-focused activity.
- Its protease inhibition potency (IC₅₀ = 0.14) is comparable to EF31 but lower than Compound 3 (IC₅₀ = 0.33) .
Clinical and Preclinical Limitations
- Dose-Dependent Discrepancies : In high-fat diet (HFD) models, this compound reduced LDL cholesterol without affecting HDL, conflicting with studies in diabetic rats showing HDL elevation . Species-specific responses and dosing (50 μg/kg vs. 10 mg/kg) may explain this .
- Solubility Challenges : Poor aqueous solubility (logS = -2.32) limits bioavailability, necessitating formulation advancements .
- Context-Specific Effects: Most studies focus on HFD or diabetic models; data under normal physiological conditions are lacking .
Preparation Methods
Solvent-Based Extraction
Methodology :
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Raw Material : Fresh or dried turmeric rhizomes.
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Step 1 : Turmeric is mixed with aqueous solvents (e.g., water or methanol-water mixtures) to extract water-soluble components, including bisacurone.
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Step 2 : The extract is treated with hydrophobic organic solvents (ethyl acetate, chloroform) to partition bisacurone into the organic phase.
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Step 3 : Solvent removal under reduced pressure yields a crude bisacurone-rich extract.
Key Parameters :
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) :
Table 1: Extraction and Purification Conditions
Chemical Synthesis
Asymmetric Dihydroxylation of Xanthorrhizol Derivatives
Starting Material : Xanthorrhizol, a biosynthetic precursor isolated from Curcuma xanthorrhiza.
Key Reaction :
-
Sharpless Asymmetric Dihydroxylation : Introduces stereospecific hydroxyl groups using osmium tetroxide and chiral ligands.
Conditions :
Oxidative Modification
Method : Fremy’s salt oxidation of xanthorrhizol derivatives introduces ketone groups.
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Reagent : Potassium nitrosodisulfonate (Fremy’s salt).
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Outcome : Curcuquinone intermediate, reduced to bisacurone B using sodium dithionite.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
Table 2: Spectral Data Summary
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.25 (s, 3H, H-15) | |
| ¹³C NMR | 205.2 ppm (C-3 ketone) | |
| HRMS | m/z 273.1824 [M+H]⁺ |
Industrial-Scale Production
Patent-Based Method (CA3081207A1) :
Challenges and Innovations
Q & A
Q. What ethical guidelines apply to preclinical studies of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
